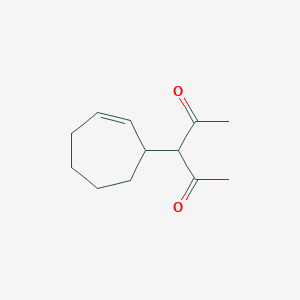![molecular formula C11H13O4P B14323067 2-[(4-Ethenylphenyl)methoxy]-1,3,2lambda~5~-dioxaphospholan-2-one CAS No. 110220-86-5](/img/structure/B14323067.png)
2-[(4-Ethenylphenyl)methoxy]-1,3,2lambda~5~-dioxaphospholan-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[(4-Ethenylphenyl)methoxy]-1,3,2lambda~5~-dioxaphospholan-2-one is an organic compound with a complex structure that includes a phospholane ring and an ethenylphenyl group
準備方法
The synthesis of 2-[(4-Ethenylphenyl)methoxy]-1,3,2lambda~5~-dioxaphospholan-2-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Ethenylphenyl Group: This can be achieved through the reaction of a suitable phenyl derivative with an ethenylating agent under controlled conditions.
Introduction of the Methoxy Group: The phenyl derivative is then reacted with a methoxylating agent to introduce the methoxy group.
Cyclization to Form the Phospholane Ring: The final step involves the cyclization of the intermediate compound to form the phospholane ring, typically using a phosphorus-containing reagent under specific reaction conditions.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of catalysts to enhance reaction efficiency.
化学反応の分析
2-[(4-Ethenylphenyl)methoxy]-1,3,2lambda~5~-dioxaphospholan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced products.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups. Common reagents for these reactions include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used.
科学的研究の応用
2-[(4-Ethenylphenyl)methoxy]-1,3,2lambda~5~-dioxaphospholan-2-one has several scientific research applications:
Materials Science: The compound is used in the development of advanced materials, such as polymers and composites, due to its unique structural properties.
Organic Electronics: It is employed in the fabrication of organic light-emitting diodes (OLEDs) and other electronic devices, where it serves as a hole-transporting layer.
Biological Studies: The compound is investigated for its potential biological activities, including its interactions with biomolecules and its effects on cellular processes.
作用機序
The mechanism of action of 2-[(4-Ethenylphenyl)methoxy]-1,3,2lambda~5~-dioxaphospholan-2-one involves its interaction with specific molecular targets. In the context of organic electronics, the compound functions as a hole-transporting material, facilitating the movement of positive charges within the device. This is achieved through its unique electronic structure, which allows for efficient charge transfer.
類似化合物との比較
Similar compounds to 2-[(4-Ethenylphenyl)methoxy]-1,3,2lambda~5~-dioxaphospholan-2-one include other phospholane derivatives and ethenylphenyl-containing compounds. Compared to these, this compound is unique due to its specific combination of functional groups and its ability to form stable, high-performance materials for electronic applications .
Some similar compounds include:
9,9-Bis[4-[(4-ethenylphenyl)methoxy]phenyl]-N2,N7-di-1-naphthalenyl-N2,N7-diphenyl-9H-fluorene-2,7-diamine: Used in optoelectronic devices.
4-Vinylbenzylglycidyl ether: Another compound with an ethenylphenyl group, used in polymer synthesis.
特性
CAS番号 |
110220-86-5 |
|---|---|
分子式 |
C11H13O4P |
分子量 |
240.19 g/mol |
IUPAC名 |
2-[(4-ethenylphenyl)methoxy]-1,3,2λ5-dioxaphospholane 2-oxide |
InChI |
InChI=1S/C11H13O4P/c1-2-10-3-5-11(6-4-10)9-15-16(12)13-7-8-14-16/h2-6H,1,7-9H2 |
InChIキー |
UTWNIQFBNJGIKB-UHFFFAOYSA-N |
正規SMILES |
C=CC1=CC=C(C=C1)COP2(=O)OCCO2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![10-[(Phenanthren-9-yl)oxy]phenanthren-9-ol](/img/structure/B14322984.png)
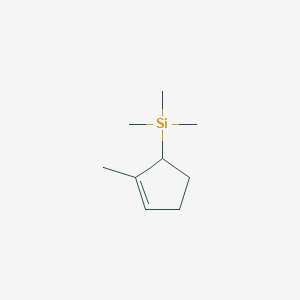
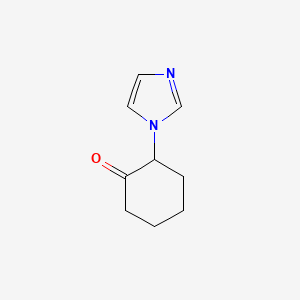

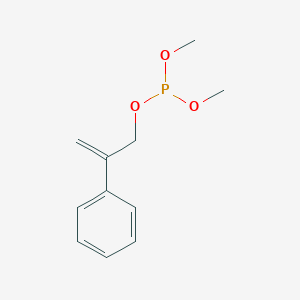

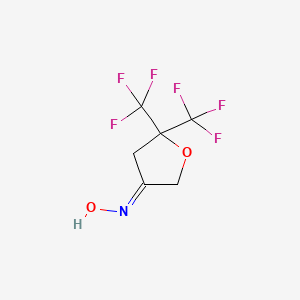
![Ethyl 4-(1,3,4,9-tetrahydropyrido[3,4-b]indol-2-yl)butanoate](/img/structure/B14323013.png)
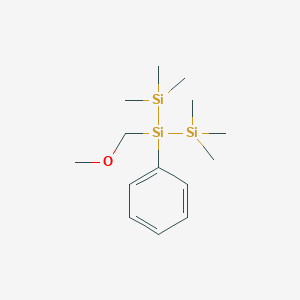

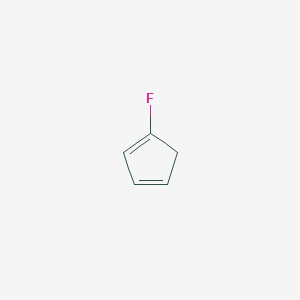
![6-[(E)-hydroxyiminomethyl]-2-(hydroxyiminomethyl)-4-nonylphenol](/img/structure/B14323034.png)

